2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
This compound is a highly complex polycyclic molecule featuring a brominated triazatetracyclo core fused with a sulfanyl-linked 4-methylpiperidinyl ethanone moiety. The bromine substituent at position 4 enhances electrophilic reactivity, while the 4-methylpiperidine group introduces steric bulk and lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4OS/c1-14-8-10-26(11-9-14)20(28)13-29-22-25-17-7-6-15(23)12-16(17)21-24-18-4-2-3-5-19(18)27(21)22/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIHPTCWQXJXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the benzimidazole and quinazoline rings, followed by the introduction of the bromine and sulfanyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Brominated Heterocyclic Compounds
- 4-Bromo-pyrazoline derivatives (e.g., compounds 17 and 18 in ): These share a brominated heterocyclic core but differ in substituents (e.g., sulfonamide vs. sulfanyl groups).
- Dithia-azatetracyclo derivatives (): Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo frameworks exhibit similar polycyclic architectures but replace nitrogen with sulfur atoms. This substitution reduces hydrogen-bonding capacity and alters solubility profiles (logP values ~2.5 vs. ~3.2 for the target compound) .
Piperidine/Ethanone Functionalized Compounds
- Methylpiperidinyl oxazolo-pyridines (e.g., compound 16 in ): These feature a 4-piperidinyl ethyl group linked to an oxazolo[4,5-b]pyridine core. The target compound’s ethanone spacer provides greater conformational flexibility, which may enhance binding kinetics compared to the rigid oxazolo-pyridine scaffold .
Physicochemical and Pharmacokinetic Properties
Table 1: Molecular Property Comparison
Table 2: Pharmacokinetic Predictions
Key Research Findings
Substituent Effects : The 4-bromo group in the target compound enhances electrophilicity compared to 4-chloro or 4-methoxy analogues (), improving covalent binding to cysteine residues in target proteins .
Sulfanyl vs. Sulfonamide : The sulfanyl linker in the target compound offers higher metabolic stability than sulfonamide-containing analogues (e.g., compound 17 in ), as evidenced by reduced CYP450-mediated oxidation in vitro .
Triazatetracyclo Advantage : The nitrogen-rich core increases water solubility by ~20% compared to sulfur-containing dithia-azatetracyclo derivatives (), addressing a common limitation of polycyclic drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
